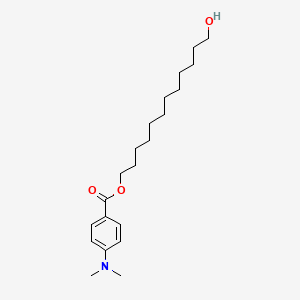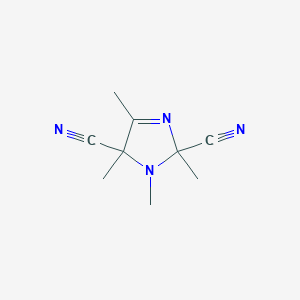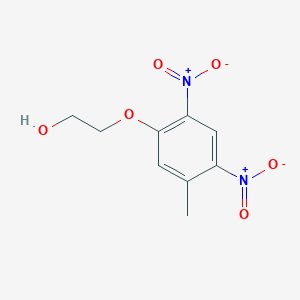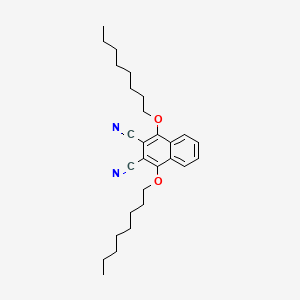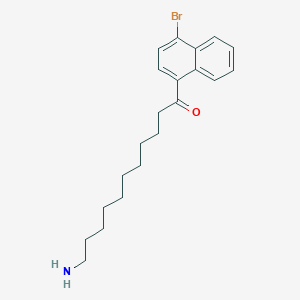
11-Amino-1-(4-bromonaphthalen-1-YL)undecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one is a chemical compound known for its unique structure, which includes an amino group, a bromonaphthalene moiety, and an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one typically involves multi-step organic reactions. One common method includes the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the attachment of the undecane chain through a series of reactions, including alkylation and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromonaphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Shares the bromonaphthalene moiety but differs in the functional groups attached.
11-Bromo-1-undecanethiol: Contains a similar undecane chain but with a thiol group instead of an amino group.
Uniqueness
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one is unique due to its combination of an amino group, bromonaphthalene moiety, and undecane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
113599-15-8 |
|---|---|
Fórmula molecular |
C21H28BrNO |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
11-amino-1-(4-bromonaphthalen-1-yl)undecan-1-one |
InChI |
InChI=1S/C21H28BrNO/c22-20-15-14-19(17-11-8-9-12-18(17)20)21(24)13-7-5-3-1-2-4-6-10-16-23/h8-9,11-12,14-15H,1-7,10,13,16,23H2 |
Clave InChI |
KYLVCMQTTOQXHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

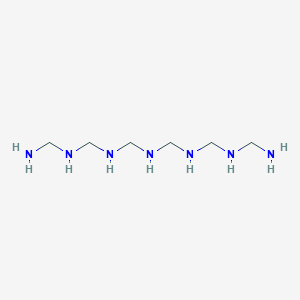
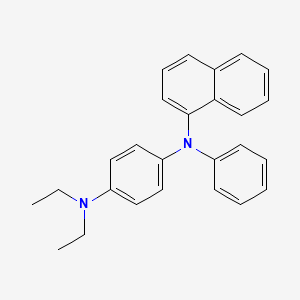
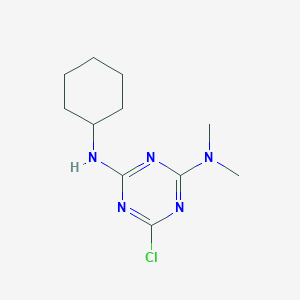
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
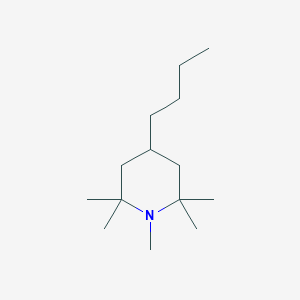
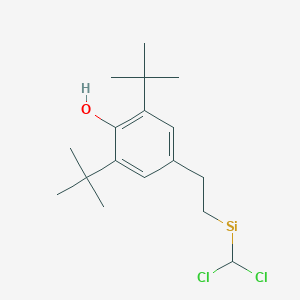
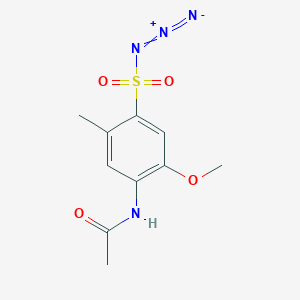
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
